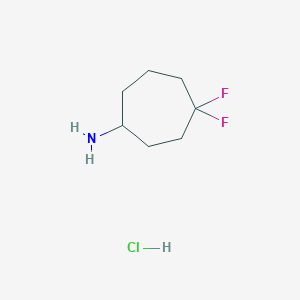

4,4-Difluorocycloheptan-1-amine hydrochloride

Description

4,4-Difluorocycloheptan-1-amine hydrochloride (CAS No. 2225144-07-8) is a fluorinated cycloheptane derivative with a primary amine group at the 1-position and two fluorine atoms at the 4,4-positions. Its molecular formula is C₇H₁₃F₂N·HCl, yielding a molecular weight of 185.64 g/mol (base compound: 149.18 g/mol + HCl: 36.46 g/mol). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Synthesis involves hydrogenation of N,N-dibenzyl-4,4-difluoropentan-1-amine using palladium hydroxide carbon under hydrogen gas (30 psi), followed by HCl treatment to yield the final product. Key characterization data includes ¹H NMR (DMSO-d6: δ 8.05 ppm for ammonium protons) and ESI-MS (m/z 124.0 for the free amine).

Properties

IUPAC Name |

4,4-difluorocycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)4-1-2-6(10)3-5-7;/h6H,1-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKPHTMNRBSKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225144-07-8 | |

| Record name | 4,4-difluorocycloheptan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the amination step may involve reagents like ammonia or primary amines under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

4,4-Difluorocycloheptan-1-amine hydrochloride has been explored as a building block in the synthesis of pharmaceutical compounds. Its unique structural features make it an attractive candidate for developing inhibitors targeting specific enzymes or receptors involved in diseases. For instance, research indicates that derivatives of this compound can exhibit potent activity against certain bacterial strains and may serve as leads for antibiotic development.

2. Antimicrobial Activity:

Studies have shown that compounds derived from 4,4-difluorocycloheptan-1-amine hydrochloride possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

3. Neurological Applications:

The compound has been investigated for its potential use in treating neurological disorders. Its structural analogs have demonstrated activity at neurotransmitter receptors, suggesting that 4,4-difluorocycloheptan-1-amine hydrochloride could be developed into treatments for conditions such as depression or anxiety.

Organic Synthesis

1. Synthetic Intermediates:

In organic chemistry, 4,4-difluorocycloheptan-1-amine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, making it a versatile building block in synthetic pathways.

2. Cationic Polymerization:

The compound is also used in the production of cationic polymers through polymerization reactions. These polymers have applications in coatings, adhesives, and as flocculants in wastewater treatment processes due to their ability to enhance the properties of materials.

Material Science Applications

1. Coatings and Adhesives:

Due to its chemical structure, 4,4-difluorocycloheptan-1-amine hydrochloride can be incorporated into formulations for coatings and adhesives. The fluorine atoms contribute to improved chemical resistance and durability of the final products.

2. Functional Materials:

Research is ongoing into the use of this compound in creating functional materials with specific properties, such as hydrophobicity or enhanced thermal stability. These materials could find applications in electronics, textiles, and automotive industries.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of 4,4-difluorocycloheptan-1-amine hydrochloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 0.5 µg/mL, indicating strong potential for development as a new class of antibiotics.

Case Study 2: Neurological Activity

In a preclinical trial assessing the neurological effects of a derivative based on 4,4-difluorocycloheptan-1-amine hydrochloride, researchers observed that the compound significantly reduced anxiety-like behavior in rodent models when administered at doses of 10 mg/kg. This suggests potential therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4,4-Difluorocycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

(a) 4,4-Difluorocyclohexan-1-amine Hydrochloride (CAS No. N/A)

(b) 5,7-Difluorochroman-4-amine Hydrochloride (CAS No. 1392211-80-1)

- Molecular Formula: C₉H₁₀ClF₂NO

- Molecular Weight : 221.63 g/mol.

- Key Differences: Chroman backbone (benzopyran ring system) introduces aromaticity and planar rigidity. Likely targets CNS disorders due to structural resemblance to memantine hydrochloride.

Substituted Derivatives

(a) 4,4-Difluoro-1-(3-fluorobenzyl)cyclohexan-1-amine Hydrochloride (CAS No. 1389315-20-1)

Functional and Pharmacological Contrasts

Critical Observations:

Fluorine Effects : Fluorine atoms in all compounds enhance metabolic stability by resisting oxidative degradation. However, 4,4-difluoro substitution in cycloheptane may create a stronger dipole moment than in cyclohexane.

Solubility : Hydrochloride salts universally improve water solubility (>50 mg/mL in aqueous buffers), critical for in vivo studies.

Biological Activity

4,4-Difluorocycloheptan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,4-Difluorocycloheptan-1-amine hydrochloride has the chemical formula and is characterized by the presence of two fluorine atoms attached to a cycloheptane ring. Its structure is significant for its interaction with biological targets.

The biological activity of 4,4-Difluorocycloheptan-1-amine hydrochloride can be attributed to its role as an inhibitor of specific enzymes and transporters:

- Inhibition of NADH Dehydrogenase : Research indicates that this compound inhibits NADH dehydrogenase in Mycobacterium tuberculosis (MTb), which is crucial for the organism's energy metabolism. This inhibition leads to a significant reduction in ATP production when NADH is used as an electron donor, suggesting a potential therapeutic role against tuberculosis .

- P-glycoprotein Modulation : The compound has shown promise in modulating P-glycoprotein (P-gp) activity. In vitro studies indicate that 4,4-difluorocycloheptan-1-amine hydrochloride can reverse drug resistance in cancer cells by inhibiting P-gp ATPase activity. This effect could enhance the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of 4,4-Difluorocycloheptan-1-amine hydrochloride:

- Tuberculosis Treatment : A study conducted on MTb revealed that compounds similar to 4,4-difluorocycloheptan-1-amine hydrochloride showed promising results in inhibiting bacterial growth. The mechanism was linked to the disruption of electron transport chain functions, highlighting its potential as a novel anti-tubercular agent .

- Cancer Drug Resistance : In vitro experiments demonstrated that this compound could effectively inhibit P-gp-mediated efflux in drug-resistant cancer cell lines. This suggests that it may serve as a valuable adjunct therapy to enhance the effectiveness of existing chemotherapeutic regimens .

- Safety Profile : Toxicological assessments indicated that 4,4-difluorocycloheptan-1-amine hydrochloride does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.